ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate

Catalog No.
S12693396
CAS No.
79923-70-9
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate

CAS Number

79923-70-9

Product Name

ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate

IUPAC Name

ethyl (E)-3-(2-aminoanilino)but-2-enoate

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-8,14H,3,13H2,1-2H3/b9-8+

InChI Key

QIYDEADWGTUJTL-CMDGGOBGSA-N

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=CC=C1N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC=CC=C1N

Ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate is an organic compound characterized by its unique structure, which includes an ethyl ester group and an amino group attached to a butenoic acid derivative. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, and it features a double bond in the butenoate moiety, which contributes to its reactivity and potential biological activities. The compound's structure can be depicted as follows:

This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Typical of compounds containing double bonds and functional groups such as amines and esters. Key reactions include:

  • Nucleophilic Addition: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the double bond.

Compounds similar to ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate have been studied for their biological activities, including:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The presence of the amino group enhances interactions with biological targets, potentially leading to antimicrobial effects.
  • Anti-inflammatory Effects: Related compounds have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes.

Several synthetic routes can be employed to obtain ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate:

  • Amination of Ethyl 3-Aminocrotonate: This method involves the reaction of ethyl 3-aminocrotonate with an appropriate aromatic amine under acidic conditions.

    Reaction:
    Ethyl 3 Aminocrotonate+AnilineEthyl 2E 3 2 Aminophenyl amino but 2 enoate\text{Ethyl 3 Aminocrotonate}+\text{Aniline}\rightarrow \text{Ethyl 2E 3 2 Aminophenyl amino but 2 enoate}
  • Condensation Reactions: Condensing an appropriate aldehyde or ketone with an amine followed by esterification can yield the desired product.

Studies on ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate's interactions with biological macromolecules are crucial for understanding its mechanism of action. Potential areas of research include:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins, which may indicate its efficacy.
  • Enzyme Inhibition Assays: Testing its ability to inhibit key enzymes involved in disease pathways.

Several compounds share structural similarities with ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 3-AminocrotonateAmino Acid EsterSimple structure, used in basic research
Ethyl 3-Amino-4-methylpentanoateAmino Acid EsterMethyl substitution increases lipophilicity
Ethyl 4-AminobutyrateAmino Acid EsterContains a longer aliphatic chain

Uniqueness of Ethyl (2E)-3-[(2-Aminophenyl)amino]but-2-enoate

Ethyl (2E)-3-[(2-amino phenyl)amino]but-2-enoate stands out due to its specific aromatic amine substitution, which enhances its interaction potential with biological systems compared to simpler amino acid esters. Its dual functionality as both an ester and an amine allows for diverse applications in medicinal chemistry and organic synthesis.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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